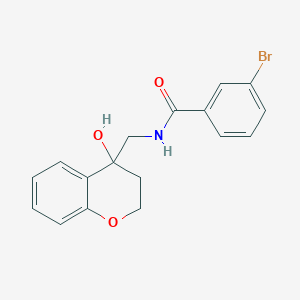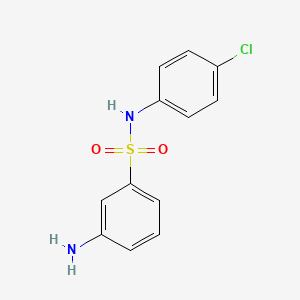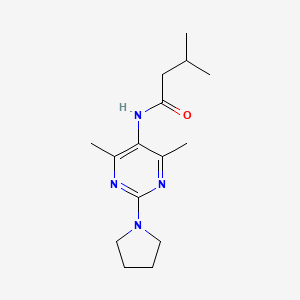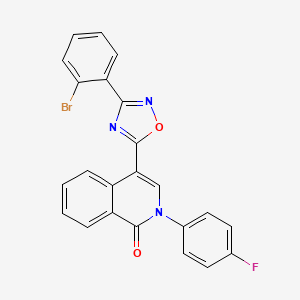
3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bromo-substituted benzamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives through a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH. Similarly, paper outlines the preparation of a bromo-substituted benzamide as part of a novel non-peptide CCR5 antagonist. These syntheses typically involve halogenation reactions, condensation steps, and sometimes the use of protecting groups to achieve the desired bromo-substituted benzamide structure.
Molecular Structure Analysis
The molecular structure of bromo-substituted benzamides is characterized using various analytical techniques. Paper reports the X-ray structure characterization of antipyrine derivatives, which, while not the same, are structurally related to benzamides and provide insight into the types of intermolecular interactions that can be expected. Paper uses X-ray diffraction to determine the crystal structure of a novel benzamide derivative, which crystallizes in a triclinic system. These studies highlight the importance of hydrogen bonding and other non-covalent interactions in the solid-state structure of these compounds.
Chemical Reactions Analysis
The chemical reactivity of bromo-substituted benzamides can be inferred from the synthesis methods and the reported biological activities. For example, the compounds synthesized in paper were evaluated for their antimicrobial activity, suggesting that the bromo-substituted benzamides can interact with biological targets. The reactivity of these compounds is likely influenced by the presence of the bromo group, which can participate in various chemical reactions, such as nucleophilic substitution or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzamides are determined by their molecular structure. The presence of a bromo group can increase the molecular weight and influence the lipophilicity of the compound. The papers do not provide specific data on the physical properties of "3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide," but paper discusses the characterization of similar compounds using techniques like FT-IR and NMR spectroscopy, which provide information on the functional groups present and their chemical environment.
科学的研究の応用
Synthesis and Characterization in Chemistry
Research in chemistry has focused on the synthesis and characterization of compounds related to 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide. For instance, studies have involved the synthesis of N-allyl-4-piperidyl benzamide derivatives, demonstrating the process of creating similar compounds and characterizing their structures using techniques like NMR and MS (Cheng De-ju, 2014). Additionally, other research has synthesized and analyzed properties of related compounds such as phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands (P. Amudha, M. Thirumavalavan, M. Kandaswamy, 1999).
Biological Activities
Studies have explored the biological activities of compounds similar to 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide. For instance, research has been conducted on benzamides and their potential as antipsychotic agents, studying their antidopaminergic properties and receptor interactions (T. Högberg, T. de Paulis, L. Johansson, Y. Kumar, H. Hall, S. Ogren, 1990). Moreover, the bactericidal activity of related benzamide compounds against MRSA has also been investigated, highlighting their potential in addressing bacterial resistance (Iveta Zadrazilova, Š. Pospíšilová, K. Pauk, A. Imramovský, J. Vinšová, A. Čížek, J. Jampílek, 2015).
Pharmaceutical Applications
In the pharmaceutical field, the relevance of structurally related compounds to 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide is evident. For example, research has been done on the synthesis of small molecule heparanase inhibitors, with certain benzamide derivatives showing significant inhibitory activity (Yong-Jiang Xu, Hua-Quan Miao, Weitao Pan, Elizabeth C Navarro, James R Tonra, Stan Mitelman, M Margarita Camara, Dhanvanthri S Deevi, Alexander S Kiselyov, Paul Kussie, Wai C Wong, Hu Liu, 2006). This highlights the potential of benzamide derivatives in therapeutic applications.
Antimicrobial and Antifibrotic Potential
Further studies indicate the antimicrobial and antifibrotic potential of benzamide derivatives. For instance, research into the antimicrobial evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives against various microbial strains has shown promising results (Ritchu Sethi, S. Arora, D. Saini, Sandeep Jain, 2016). In addition, the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which is a benzamide derivative, suggest its effectiveness as an anti-fibrotic drug (Y. W. Kim, Y. K. Kim, J. Lee, K. Chang, H. J. Lee, D.-K. Kim, Y. Sheen, 2008).
作用機序
Mode of Action
The presence of a benzamide moiety suggests it could potentially act through mechanisms similar to other benzamide derivatives .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Benzamide derivatives are known to interact with various biochemical pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
The pharmacokinetic properties of “3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide”, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would be crucial to understand for assessing the compound’s bioavailability and potential as a therapeutic agent .
特性
IUPAC Name |
3-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-13-5-3-4-12(10-13)16(20)19-11-17(21)8-9-22-15-7-2-1-6-14(15)17/h1-7,10,21H,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGQEWJDCUPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)


![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)
![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)


![1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008400.png)
![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)